molecular formula C8H8F2O2 B14862763 1,5-Difluoro-2,3-dimethoxybenzene

1,5-Difluoro-2,3-dimethoxybenzene

Cat. No.: B14862763
M. Wt: 174.14 g/mol
InChI Key: APRAEXAMAZYZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Difluoro-2,3-dimethoxybenzene is an organic compound with the molecular formula C8H8F2O2. It is a derivative of benzene, where two fluorine atoms and two methoxy groups are substituted at the 1,5 and 2,3 positions, respectively. This compound is part of the larger family of fluorinated aromatic compounds, which are known for their unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Difluoro-2,3-dimethoxybenzene can be synthesized through several methods. One common approach involves the fluorination of 2,3-dimethoxyaniline followed by a Sandmeyer reaction to introduce the fluorine atoms at the desired positions. The reaction typically requires the use of reagents such as sodium nitrite and hydrofluoric acid under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Difluoro-2,3-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Major Products

    Substitution: Products with different substituents replacing the fluorine atoms.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Cyclohexane derivatives or partially hydrogenated products.

Scientific Research Applications

1,5-Difluoro-2,3-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,5-difluoro-2,3-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Difluoro-2,5-dimethoxybenzene: Similar structure but with different substitution pattern.

    1,2-Difluoro-4,5-dimethoxybenzene: Another isomer with fluorine and methoxy groups at different positions.

Uniqueness

1,5-Difluoro-2,3-dimethoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the fluorine and methoxy groups influences the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

IUPAC Name

1,5-difluoro-2,3-dimethoxybenzene

InChI

InChI=1S/C8H8F2O2/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4H,1-2H3

InChI Key

APRAEXAMAZYZHD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.